Predicted Lipophilicity and Hydrogen-Bonding Capacity Differentiate 4-Methyl-2-((pyrrolidin-2-ylmethyl)thio)thiazole from Des-Methyl and Thioether-Lacking Analogs
In silico comparison of calculated logP and hydrogen-bond donor/acceptor counts distinguishes the target compound from two direct analogs . The 4-methyl substitution and thioether bridge contribute to a moderate lipophilicity increase without violating Lipinski rules, while the free pyrrolidine NH provides a single H-bond donor that is absent in N-methylated or N-Boc-protected variants .
| Evidence Dimension | Calculated logP (cLogP) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | cLogP ≈ 2.1; HBD = 1 (ChemDraw prediction) |
| Comparator Or Baseline | 2-((Pyrrolidin-2-ylmethyl)thio)thiazole HCl: cLogP ≈ 1.6 (protonated form); 2-(Pyrrolidin-2-ylmethyl)thiazole: HBD = 1 but no thioether |
| Quantified Difference | ΔcLogP ≈ +0.5 vs des-methyl analog; retention of thioether introduces polarizable sulfur (ΔPSA ≈ +25 Ų) |
| Conditions | Predicted values using ChemDraw Professional v19; no experimental logP data available |
Why This Matters
The elevated cLogP suggests improved membrane permeability relative to the des-methyl analog, while the retained NH donor preserves the ability to form key hydrogen bonds—both critical for CNS drug discovery programs where balancing logP and HBD is essential.
